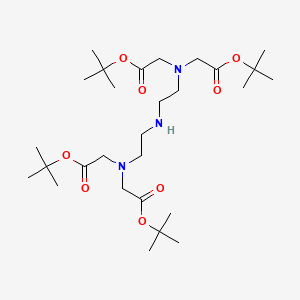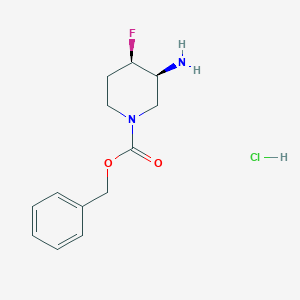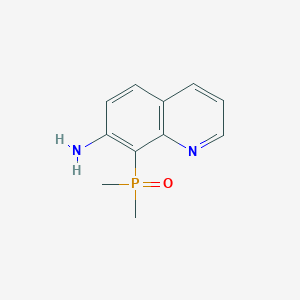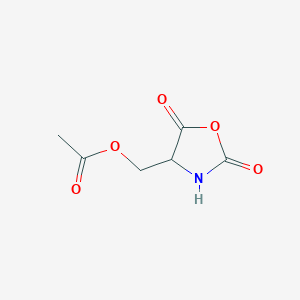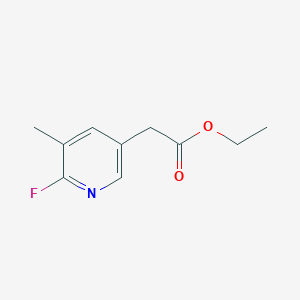
Ethyl 2-fluoro-3-methylpyridine-5-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluoro and methyl group on the pyridine ring, which is further attached to an ethyl acetate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate typically involves the reaction of 6-fluoro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 2-(6-fluoro-5-methylpyridin-3-yl)acetic acid.
Reduction: Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate can be compared with other pyridine derivatives such as:
Ethyl 2-(5-methylpyridin-3-yl)acetate: Lacks the fluoro group, which may result in different chemical and biological properties.
Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate:
The presence of the fluoro group in Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate makes it unique, as fluorine atoms can significantly influence the compound’s chemical stability, lipophilicity, and biological activity.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-9(13)5-8-4-7(2)10(11)12-6-8/h4,6H,3,5H2,1-2H3 |
Clé InChI |
FGMYMXZYVOWUKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C(C(=C1)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
![2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
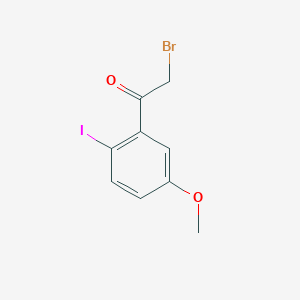
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
